6-[[1-[(1,1-Dimethylethoxy)carbonyl]-4-piperidinyl]oxy]-3-pyridinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)pyridine-3-carboxylic acid is a complex organic compound that features a piperidine ring, a pyridine ring, and a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)pyridine-3-carboxylic acid typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the nitrogen atom in the piperidine ring. This is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Coupling with Pyridine Ring: The piperidine derivative is then coupled with a pyridine derivative through nucleophilic substitution or other coupling reactions, such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the Boc protecting group or reduce other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to modify the pyridine or piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Reagents such as sodium hydride (NaH) or organometallic reagents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines or alcohols.
Scientific Research Applications
6-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used to study the interactions between small molecules and biological targets.
Mechanism of Action
The mechanism of action of 6-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)pyridine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The Boc protecting group can be removed under acidic conditions to reveal the active amine, which can then interact with its molecular target .
Comparison with Similar Compounds
Similar Compounds
1-(1-(Tert-butoxycarbonyl)piperidin-4-yl)piperidine-4-carboxylic acid: This compound features a similar piperidine ring and Boc protecting group but differs in its overall structure.
N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: This compound also contains a Boc protecting group and is used in similar synthetic applications.
Uniqueness
6-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)pyridine-3-carboxylic acid is unique due to its specific combination of functional groups and rings, which provide it with distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in medicinal chemistry and chemical biology .
Properties
CAS No. |
1224449-35-7 |
---|---|
Molecular Formula |
C16H22N2O5 |
Molecular Weight |
322.36 g/mol |
IUPAC Name |
6-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxypyridine-3-carboxylic acid |
InChI |
InChI=1S/C16H22N2O5/c1-16(2,3)23-15(21)18-8-6-12(7-9-18)22-13-5-4-11(10-17-13)14(19)20/h4-5,10,12H,6-9H2,1-3H3,(H,19,20) |
InChI Key |
QFGQVJWMKQPZIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=NC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.